molecular formula C8H12N2S2 B14641580 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine CAS No. 54029-76-4

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine

Katalognummer: B14641580
CAS-Nummer: 54029-76-4
Molekulargewicht: 200.3 g/mol
InChI-Schlüssel: GSCJDDJBNFQKBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and two methylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of amino groups. One common method involves the reaction of benzene-1,2-diamine with methylsulfanyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitronium tetrafluoroborate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes .

Wirkmechanismus

The mechanism of action of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfanyl groups may also facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both amino and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

54029-76-4

Molekularformel

C8H12N2S2

Molekulargewicht

200.3 g/mol

IUPAC-Name

4-(methylsulfanylmethylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C8H12N2S2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3

InChI-Schlüssel

GSCJDDJBNFQKBL-UHFFFAOYSA-N

Kanonische SMILES

CSCSC1=CC(=C(C=C1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.